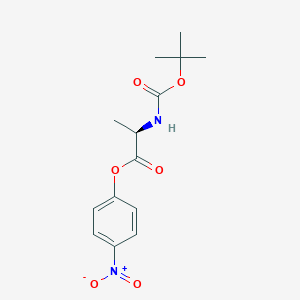

Boc-D-ala-onp

Description

Significance of Activated Amino Acid Esters in Chemical Synthesis

Activated amino acid esters are crucial intermediates in the synthesis of peptides and other complex organic molecules. nih.gov By converting the relatively unreactive carboxylic acid group of an amino acid into a more reactive ester, chemists can facilitate nucleophilic attack by an amine, leading to the formation of a stable amide bond. This "activation" is a key principle in peptide coupling reactions. The choice of the ester group is critical; it must be sufficiently reactive to promote the reaction but stable enough to prevent unwanted side reactions and allow for purification and handling. sci-hub.seresearchgate.net A variety of activating groups have been developed, each with its own advantages and specific applications. rsc.org

The tert-Butyloxycarbonyl (Boc) Protecting Group Strategy in Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis. americanpeptidesociety.orgnumberanalytics.com Introduced in the 1960s, the Boc group serves as a temporary shield for the nucleophilic amino group of an amino acid. numberanalytics.com This protection prevents the amino group from engaging in unwanted reactions, thereby directing the chemistry to the carboxylic acid end of the molecule. masterorganicchemistry.com The Boc group is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com

A key feature of the Boc strategy is its acid-labile nature. The Boc group is stable under a wide range of conditions but can be readily removed with acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgmasterorganicchemistry.com This allows for the selective deprotection of the amino group at the appropriate stage of the synthesis, enabling the stepwise addition of amino acid residues to build a peptide chain. researchgate.netrsc.org While other protecting group strategies exist, such as the Fmoc (fluorenylmethyloxycarbonyl) strategy, the Boc method remains valuable, particularly for certain peptide sequences. americanpeptidesociety.org

Role of 4-Nitrophenyl Esters as Active Esters in Amino Acid Derivatives

The 4-nitrophenyl (ONp) group is a widely used activating group for the carboxyl terminus of N-protected amino acids. vulcanchem.com The electron-withdrawing nature of the nitro group on the phenyl ring makes the 4-nitrophenoxide a good leaving group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of another amino acid. vulcanchem.com The result is an efficient and clean peptide bond formation. nih.gov

4-Nitrophenyl esters of Boc-protected amino acids, such as Boc-D-Ala-ONp, are often stable, crystalline solids that can be isolated, purified, and stored. sigmaaldrich.comsigmaaldrich.com This stability, coupled with their sufficient reactivity for peptide coupling, makes them valuable reagents in both solution-phase and solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com The use of 4-nitrophenyl esters represents a classic and reliable method for activating amino acids in a controlled manner. researchgate.netrsc.org

Chemical and Physical Properties of this compound

This compound is a white solid with the chemical formula C₁₄H₁₈N₂O₆ and a molecular weight of 310.30 g/mol . sigmaaldrich.comnih.gov It is a derivative of the D-isomer of the amino acid alanine.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₆ | sigmaaldrich.comnih.gov |

| Molecular Weight | 310.30 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White powder | chemicalbook.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 33658-26-3 |

Synthesis and Research Findings

The synthesis of this compound typically involves a two-step process. First, the amino group of D-alanine is protected with the Boc group using di-tert-butyl dicarbonate. The resulting Boc-D-alanine is then esterified with 4-nitrophenol (B140041), often using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. vulcanchem.com

Research has demonstrated the utility of this compound in the synthesis of various peptides. For instance, it has been used in the solution-phase synthesis of peptide fragments, which are later combined to form larger peptides. nih.govprepchem.com The predictable reactivity of the 4-nitrophenyl ester allows for a controlled and stepwise approach to peptide elongation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHFNHHZORGDFI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Boc D Ala Onp

Conventional Synthetic Routes for Boc-D-Alanine 4-Nitrophenyl Ester Formation

The traditional and most widely employed method for the synthesis of Boc-D-Ala-ONp involves the activation of the carboxylic acid of N-Boc-D-alanine through the formation of an active ester with 4-nitrophenol (B140041). This reaction is typically facilitated by a coupling agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC). thieme-connect.comnih.gov

The general mechanism begins with the N-Boc-protected D-alanine, where the amino group is rendered unreactive by the tert-butyloxycarbonyl (Boc) group. wiley-vch.de The carboxylic acid is then activated by the coupling agent. In the case of DCC, it reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack and is not typically isolated. The subsequent introduction of 4-nitrophenol leads to an attack by its hydroxyl group on the activated carbonyl carbon. This results in the formation of the desired this compound and a dicyclohexylurea (DCU) byproduct. thieme-connect.com DCU is poorly soluble in many organic solvents, such as dichloromethane (B109758) or ethyl acetate (B1210297), and can often be removed by simple filtration. thieme-connect.com

A representative procedure for the synthesis of the analogous L-isomer, which is directly applicable to the D-isomer, involves stirring N-Boc-alanine acid, 4-nitrophenol, and DCC in a solvent like dichloromethane at room temperature. thieme-connect.com After the reaction is complete, the DCU precipitate is filtered off, and the final product is isolated from the filtrate. thieme-connect.com This method is a foundational technique in peptide chemistry for creating activated esters that can be purified and stored for subsequent use in peptide coupling reactions. spbu.ruresearchgate.net

Table 1: Typical Reagents for Conventional Synthesis of Boc-Ala-ONp thieme-connect.com

| Role | Compound | Molar Equivalents |

|---|---|---|

| Protected Amino Acid | N-Boc-D-alanine | 1.0 |

| Activating Alcohol | 4-Nitrophenol | 1.2 |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | 1.2 |

Advanced Synthetic Approaches for Boc-D-Amino Acid Active Esters

While conventional methods are robust, research into advanced synthetic protocols aims to improve efficiency, yield, and reaction conditions. These approaches often explore novel reagents and reaction media to streamline the synthesis of peptide bonds using active esters like this compound.

Utilization of Amino Acid Calcium Carboxylates in Organic Solvents

A notable advanced methodology involves the coupling of pre-formed active esters, such as this compound, with amino acid calcium carboxylates in organic solvents. researchgate.netthieme-connect.comresearchgate.net This approach serves as a highly efficient method for the formation of N-protected dipeptide acids. lookchem.com Research has shown that among various alkaline earth metal carboxylates (Mg, Ca, Ba), calcium salts are the most effective for this coupling reaction in solvents like dimethylformamide (DMF). researchgate.netthieme-connect.comresearchgate.net

The process involves reacting this compound with the calcium salt of a different amino acid (e.g., [H-Leu-O]₂Ca). thieme-connect.com This method circumvents the need for protecting the carboxyl group of the second amino acid with a temporary ester group, as the calcium salt form provides sufficient protection against unwanted side reactions in the organic solvent. researchgate.net The result is a direct and high-yielding synthesis of the N-protected dipeptide. thieme-connect.comlookchem.com

Table 2: Comparative Yields of Dipeptide Synthesis Using Calcium Carboxylates

| Active Ester | Amino Acid Calcium Salt | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Boc-Ala-ONp | [H-Leu-O]₂Ca | DMF | 99 | thieme-connect.comlookchem.com |

| Boc-Ala-ONp | [H-Ser(Bzl)-O]₂Ca | DMF | 92 | thieme-connect.com |

This technique demonstrates the utility of this compound in modern, streamlined peptide synthesis strategies that offer high efficiency. researchgate.netresearchgate.netresearchgate.net

Comparative Synthesis and Reactivity with N-Hydroxysuccinimide (ONSu) Esters

In the field of peptide synthesis, both 4-nitrophenyl (ONp) esters and N-hydroxysuccinimide (ONSu) esters are common active esters. researchgate.net A comparison reveals differences in their synthesis and reactivity that can influence their selection for a particular synthetic goal.

ONSu esters are generally considered more reactive than their ONp counterparts. google.com This enhanced reactivity can lead to significantly shorter reaction times for peptide bond formation. For instance, in the synthesis of carnosine, replacing a Boc-β-Ala-ONp ester with Boc-β-Ala-ONSu reduced the condensation time by more than half and simplified the isolation of the final product. google.com The higher reactivity of ONSu esters stems from the fact that N-hydroxysuccinimide is a better leaving group than 4-nitrophenol.

However, the choice of active ester is not always straightforward. In certain applications, the moderate reactivity of ONp esters can be advantageous. For example, in a study on the synthesis of imide-dipeptides, the 4-nitrophenyl ester of N-Boc-L-alanine was found to be a better activating group than an acyl chloride, demonstrating its effectiveness in specific chemical transformations. thieme-connect.com Furthermore, in the context of coupling with amino acid calcium carboxylates, both Boc-Ala-ONp and Boc-Ala-ONSu provided excellent yields (92-100%), suggesting that for this particular advanced method, both are highly effective. thieme-connect.comresearchgate.netlookchem.com The synthesis of both ester types often relies on similar principles, typically involving a DCC-mediated coupling between the N-protected amino acid and either 4-nitrophenol or N-hydroxysuccinimide. thieme-connect.comru.nl

Analytical Methods for Synthetic Validation of this compound

The validation of the chemical structure and purity of synthesized this compound is critical to ensure its suitability for use in peptide synthesis. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

For the analogous L-isomer, detailed NMR data is available and is expected to be nearly identical for the D-isomer, with the primary difference being the stereochemistry, which is confirmed by optical rotation. thieme-connect.comcenmed.com The ¹H NMR spectrum would show characteristic signals for the protons of the D-alanine residue, the tert-butyl protons of the Boc protecting group, and the aromatic protons of the 4-nitrophenyl group. thieme-connect.com Similarly, the ¹³C NMR spectrum would display distinct peaks for each unique carbon atom, including the carbonyl carbons of the ester and the carbamate. thieme-connect.com The presence of all expected signals with the correct chemical shifts, multiplicities, and integration values confirms the successful synthesis of the target structure. tandfonline.com

Table 3: Representative NMR Spectral Data for Boc-Ala-ONp (based on L-isomer) thieme-connect.com

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 8.30 | Aromatic H (2H, doublet) |

| 7.32 | Aromatic H (2H, doublet) | |

| 5.11 | Carbamate H (1H, singlet) | |

| 4.54 | α-proton (1H, triplet) | |

| 1.58 | CH₃ (3H, doublet) | |

| 1.47 | Boc H (9H, singlet) | |

| ¹³C NMR | 171.4 | Ester Carbonyl |

| 155.3, 155.2 | Phenyl C-O & Carbamate Carbonyl | |

| 145.6 | Phenyl C-NO₂ | |

| 125.4, 122.4 | Phenyl C-H | |

| 80.5 | Boc Quaternary Carbon | |

| 49.7 | α-Carbon | |

| 28.4 | Boc CH₃ |

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. sigmaaldrich.com Commercial suppliers of this reagent consistently use HPLC to certify its purity, which is often ≥96-99%. cenmed.comsigmaaldrich.com

In a laboratory setting, HPLC is used to monitor the progress of the synthesis reaction and to assess the purity of the final, isolated product. thieme-connect.comgoogle.com The technique separates the target compound from any unreacted starting materials (like N-Boc-D-alanine or 4-nitrophenol), byproducts (like DCU), or side-products. A typical analysis involves injecting a solution of the compound onto a column (commonly a reversed-phase C18 column) and eluting with a solvent system, such as a mixture of acetonitrile (B52724) and water. thieme-connect.com The compound is detected as it exits the column, usually by UV absorbance, generating a chromatogram. A pure sample will ideally show a single, sharp peak at a characteristic retention time. tandfonline.com By comparing the area of the product peak to the total area of all peaks, a quantitative measure of purity can be obtained. nih.gov

Boc D Ala Onp As a Key Reagent in Advanced Peptide Synthesis

Applications in Solid-Phase Peptide Synthesis (SPPS)

SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids in a cycle of deprotection and coupling steps, with excess reagents and byproducts being easily removed by filtration and washing. nih.govdu.ac.in Two primary strategies dominate the field: the Fmoc/tBu and the Boc/Bzl approaches. du.ac.in Boc-D-Ala-ONp is employed in the Boc/Bzl strategy, where the acid-labile tert-butoxycarbonyl (Boc) group provides temporary protection for the Nα-amino group. peptide.comchempep.com

The standard cycle in Boc-SPPS involves two main steps. First, the Nα-Boc protecting group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com This step exposes a new N-terminal amine, which exists as a trifluoroacetate (B77799) salt. Before the next amino acid can be coupled, this salt must be neutralized to the free amine. peptide.com

Following neutralization, the next protected amino acid is introduced. This compound is a pre-activated form of D-alanine, where the carboxylic acid is converted to a highly reactive 4-nitrophenyl (ONp) ester. peptide2.com This "active ester" readily reacts with the free N-terminal amine of the growing peptide chain on the solid support, forming a new peptide bond. The use of such pre-formed activated esters was a foundational method in the early development of SPPS, streamlining the coupling step by avoiding the need for in-situ activation with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in every cycle. peptide2.com The process is repeated until the desired peptide sequence is assembled, after which the completed peptide is cleaved from the resin using a very strong acid like anhydrous hydrofluoric acid (HF). du.ac.in

While functional, the original Boc-SPPS protocols faced challenges, particularly with "difficult sequences" prone to aggregation, which hinders coupling efficiency. This led to the development of optimized protocols designed to increase both speed and yield.

A significant advancement in Boc-SPPS was the development of in situ neutralization protocols. nih.govspringernature.com In traditional methods, the neutralization of the N-terminal amine salt and the subsequent coupling of the next amino acid are two distinct steps, separated by several washes. peptide.com This process is time-consuming, and the neutralized, free-amine form of the peptide-resin is prone to intermolecular aggregation, which can prevent complete coupling. nih.gov

The in situ neutralization strategy, pioneered by Kent and Alewood, combines the neutralization and coupling steps. nih.gov A high concentration of the activated Boc-amino acid is added directly to the protonated peptide-resin in a polar solvent containing a tertiary base like N,N-diisopropylethylamine (DIEA). nih.govnih.gov Neutralization of the amine and acylation (coupling) occur simultaneously. This approach drastically minimizes the time the peptide chain exists in its aggregation-prone neutral state, thereby enhancing coupling efficiency and allowing for the successful synthesis of previously difficult-to-access sequences. nih.govnih.govresearchgate.net

| Protocol Step | Traditional Protocol Duration | In Situ Neutralization Protocol Duration nih.gov |

|---|---|---|

| TFA Deprotection | ~20-30 minutes | ~2 minutes (using 100% TFA) |

| Washes (Post-Deprotection) | Multiple steps, ~5-10 minutes | Single short wash, ~30 seconds |

| Neutralization | Separate step, ~5-10 minutes | Combined step, ~10 minutes |

| Coupling | ~60 minutes or more | |

| Washes (Post-Coupling) | Multiple steps, ~5-10 minutes | Single short wash, ~30 seconds |

| Total Cycle Time | ~90-120 minutes | ~15 minutes |

A persistent challenge in peptide synthesis is maintaining the stereochemical integrity of the chiral amino acids. Racemization, the conversion of an L- or D-amino acid into a mixture of both, can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences.

Racemization during peptide bond formation typically occurs through the formation of a 5(4H)-oxazolone (azlactone) intermediate. bachem.comthieme-connect.de The tendency for an activated amino acid to form this intermediate is highly dependent on the nature of its Nα-protecting group. Nα-urethane protecting groups, a class that includes Boc, Z, and Fmoc, were specifically developed to suppress racemization. bachem.comnih.gov The electronic properties of the urethane (B1682113) linkage disfavor the formation of the oxazolone (B7731731) intermediate, thus preserving the optical purity of the amino acid during activation and coupling. bachem.com

The use of a pre-formed active ester like this compound provides an additional layer of security against racemization. Significant risk of racemization can occur during the activation step itself, for instance, when using carbodiimides to generate the active species in situ. bachem.com By using a pre-formed, purified active ester, this risk is eliminated. While the tertiary bases used in the coupling step can promote racemization, studies utilizing optimized in situ neutralization protocols with Boc-amino acid active esters reported no detectable racemization, underscoring the robustness of the methodology. nih.gov

| Strategy | Mechanism of Action | Reference |

|---|---|---|

| Use of Nα-Urethane Protecting Groups (e.g., Boc) | The electron-withdrawing nature of the urethane carbonyl destabilizes the formation of the racemization-prone oxazolone intermediate. | bachem.com, nih.gov |

| Use of Pre-formed Active Esters (e.g., ONp esters) | Avoids potential racemization that can occur during in situ activation steps, especially with carbodiimides. The ester can be isolated and purified before use. | bachem.com |

| Addition of Coupling Additives (e.g., HOBt) | When using carbodiimides, additives like HOBt react to form HOBt-esters, which are less prone to racemization than other activated intermediates. (Note: Less relevant for pre-formed ONp esters). | peptide.com |

| Careful Control of Base | Minimizing exposure time and using weaker tertiary bases where possible can reduce base-catalyzed epimerization at the α-carbon. | bachem.com |

Strategies for the Prevention of Racemization during Coupling

Application in Conjunction with Novel Solid Support Materials

The effectiveness of solid-phase peptide synthesis (SPPS) is intrinsically linked to the properties of the solid support. Traditional polystyrene-based resins, while widely used, have limitations due to their hydrophobicity, which can lead to poor solvation and aggregation of the growing peptide chain, especially for polar or long sequences.

To address these challenges, novel solid support materials with improved properties have been developed. These include polar supports based on polymers like poly(dimethylacrylamide) and polyethylene (B3416737) glycol (PEG). researchgate.net These supports exhibit better solvation properties in a wider range of polar organic solvents and even water, making them more compatible with the polar nature of peptides. rsc.org

This compound and other Boc-protected amino acids can be effectively utilized with these advanced supports. The enhanced swelling and solvation of polar resins in solvents optimal for peptide coupling and deprotection reactions can lead to improved reaction kinetics and higher purity of the final peptide. For instance, the use of PEG-based resins has been shown to be advantageous in aqueous-phase peptide synthesis using Boc-amino acid derivatives. researchgate.net

Table 1: Comparison of Solid Support Materials in Peptide Synthesis

| Support Material | Backbone | Key Advantages | Compatibility with this compound |

| Polystyrene | Styrene-divinylbenzene copolymer | Low cost, mechanical stability | Widely used, but can have solvation issues with polar peptides. |

| Poly(dimethylacrylamide) | Polyacrylamide | Excellent solvation in polar solvents, improved reaction kinetics. | Highly compatible, facilitates synthesis of polar sequences. |

| PEG-based Resins (e.g., TentaGel, PEGA) | Polyethylene glycol grafted onto a polystyrene or polyacrylamide core | Good swelling in a variety of solvents including water, reduces peptide aggregation. | Very compatible, enables aqueous-phase synthesis strategies. researchgate.netresearchgate.net |

Utilization in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable strategy, particularly for the large-scale production of peptides and for the synthesis of complex peptide segments. googleapis.com this compound is a key reagent in various LPPS methodologies.

Segment-Coupling Methods and Block Condensation Strategies

In this approach, smaller, protected peptide fragments are synthesized in solution and then coupled together to form the final, larger peptide. googleapis.com This strategy can be more efficient for long peptides and allows for the purification of intermediates, which can lead to a purer final product. Boc-protected amino acid active esters, such as this compound, are frequently used to prepare these peptide segments. pharm.or.jp The p-nitrophenyl ester provides a good balance of reactivity and stability for the coupling reactions. pnas.orgoup.com The segments are often designed with a non-racemizing amino acid like glycine (B1666218) or proline at the C-terminus to minimize epimerization during the coupling step. pharm.or.jp

Synthesis of N-Protected Dipeptide Acids and Oligopeptides

This compound is extensively used in the synthesis of N-protected dipeptide acids and smaller oligopeptides in solution. Research has demonstrated efficient methods for coupling Boc-Ala-ONp with amino acid calcium carboxylates in organic solvents like DMF, resulting in high yields (92-100%) of the desired N-protected dipeptide acids. researchgate.netthieme-connect.com This method provides a practical route for preparing building blocks that can be further elongated into larger peptides. researchgate.netresearchgate.netresearchgate.net The stability and predictable reactivity of this compound make it a reliable reagent for these solution-phase applications. lookchem.com

Emergent Methodologies for Aqueous-Phase Peptide Synthesis

Driven by the principles of green chemistry, there is a growing interest in developing peptide synthesis methods that utilize water as the primary solvent, reducing the reliance on hazardous organic solvents. rsc.orgresearchgate.net

Nanoparticle-Based Approaches for Water Dispersibility

A significant challenge for aqueous peptide synthesis is the poor water solubility of many reagents, including Boc-protected amino acids. researchgate.netmdpi.com A novel approach to overcome this is the use of nanoparticle technology. By converting sparingly soluble Boc-amino acids into water-dispersible nanoparticles, it is possible to perform peptide synthesis in an aqueous medium. researchgate.netmdpi.com

This method involves the pulverization of the Boc-amino acid to create nanoparticles, typically in the range of 500-750 nm, which can be uniformly dispersed in water. rsc.org These nanoparticle reactants can then be used in coupling reactions, often assisted by microwave irradiation to accelerate the process. mdpi.com This technique has been successfully demonstrated for both solid-phase and solution-phase peptide synthesis in water, showcasing a more environmentally friendly route for peptide production. researchgate.netjst.go.jp

Microwave-Assisted Peptide Synthesis in Aqueous Media

The convergence of microwave irradiation and aqueous solvent systems represents a significant advancement in green chemistry, particularly for solid-phase peptide synthesis (SPPS). Traditionally, SPPS relies heavily on organic solvents like dimethylformamide (DMF). However, concerns over solvent toxicity and waste have driven the development of water-based methodologies. Microwave-assisted aqueous SPPS accelerates reaction rates, leading to shorter synthesis times and often higher yields compared to conventional methods. mdpi.com

The primary challenge in aqueous SPPS is the poor water solubility of common protected amino acid derivatives, such as those bearing the tert-butoxycarbonyl (Boc) group. To overcome this, researchers have developed methods using water-dispersible nanoparticles of Boc-amino acids. mdpi.comrsc.org When subjected to microwave irradiation in water, these nanoparticles react rapidly and efficiently on a solid support resin. mdpi.com For instance, the synthesis of the pentapeptide Leu-enkephalin has been successfully demonstrated using both Boc- and Fmoc-protected amino acids under microwave-assisted aqueous conditions, achieving high yields with no detectable epimerization. nih.gov Optimized coupling steps can be completed in as little as 7 minutes at 75°C in water. nih.govresearchgate.net

In this context, this compound, as a p-nitrophenyl active ester of Boc-D-alanine, is well-suited for such coupling reactions. The ONp group is a good leaving group, facilitating nucleophilic attack by the free amino group of the growing peptide chain on the resin, thereby forming the peptide bond. The use of microwave energy can significantly enhance the rate of this coupling step in an aqueous environment.

Table 1: Comparison of Peptide Synthesis Conditions

| Parameter | Conventional SPPS (Organic Solvent) | Microwave-Assisted SPPS (Aqueous Media) |

|---|---|---|

| Solvent | DMF, Dichloromethane | Water researchgate.net |

| Energy Source | Thermal (Room Temp. or gentle heating) | Microwave Irradiation mdpi.comnih.gov |

| Coupling Time | 30-60+ minutes | 7-15 minutes mdpi.comnih.gov |

| Key Reagents | Boc/Fmoc-amino acids, coupling agents (e.g., HBTU, DCC) | Water-dispersible Boc/Fmoc-amino acid nanoparticles, water-soluble coupling agents (e.g., EDC, DMT-MM) mdpi.comrsc.orgresearchgate.net |

| Yields | Variable, can be high | Generally high mdpi.comnih.gov |

| Environmental Impact | High (toxic solvent use and disposal) | Low (environmentally benign solvent) |

Development of Water-Compatible Protecting Groups and Reagents

The shift towards aqueous peptide synthesis has necessitated the development of novel reagents and protection strategies that are compatible with water. While the Boc group is less hydrophobic than the Fmoc group, enhancing its solubility and efficiency in aqueous settings, its inherent hydrophobicity still presents challenges. rsc.org The innovation of using water-dispersible Boc-amino acid nanoparticles, created by pulverizing the protected amino acid in the presence of a dispersion agent like polyethylene glycol (PEG), has been a key breakthrough. rsc.org These nanoparticles, typically 500-750 nm in size for Boc-amino acids, allow for efficient reactions on a PEG-based resin in water. rsc.orgresearchgate.net

Alongside nanoparticle technology, the development of water-soluble coupling reagents has been crucial. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) and combinations like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) have proven effective for promoting peptide bond formation in water, especially under microwave irradiation. rsc.orgresearchgate.net

Furthermore, research has explored entirely new water-soluble N-protecting groups, such as the 2-(4-sulfophenylsulfonyl)ethoxycarbonyl (Sps) group, which can be removed under basic conditions. researchgate.net These developments collectively create a robust toolbox for aqueous SPPS, reducing reliance on hazardous organic solvents and aligning peptide synthesis with the principles of green chemistry. researchgate.net The use of pre-activated esters like this compound complements these strategies by simplifying the coupling step, potentially reducing the need for additional, and sometimes complex, water-soluble coupling agents.

Role in the De Novo Synthesis of Peptides Containing D-Amino Acid Residues

The de novo synthesis of peptides containing D-amino acid residues is of immense interest in drug discovery and materials science. D-amino acids are enantiomers of the common L-amino acids that constitute proteins in most higher organisms. Their incorporation into a peptide backbone can confer significant advantages, most notably enhanced stability against degradation by proteases, which are typically specific for L-amino acid sequences. nih.govpeptide.com This increased proteolytic resistance can improve the in-vivo half-life and bioavailability of peptide-based drugs. Furthermore, the presence of a D-amino acid can induce unique conformational constraints, leading to novel three-dimensional structures and potentially enhanced biological activity compared to their all-L-amino acid counterparts. nih.govresearchgate.net

This compound is a direct and efficient reagent for introducing a D-alanine residue into a synthetic peptide sequence. It serves as a standard building block for Boc-based solid-phase peptide synthesis (SPPS). The synthesis process involves the sequential addition of amino acids to a growing chain anchored to a solid resin. In the step requiring D-alanine, this compound is introduced. The Boc group protects the N-terminus from unwanted side reactions, while the activated p-nitrophenyl ester readily reacts with the free N-terminal amine of the resin-bound peptide. After the coupling is complete, the Boc group is removed with a mild acid, preparing the newly elongated peptide for the next coupling cycle. This straightforward application makes reagents like this compound fundamental tools for researchers exploring the chemical space of D-amino acid-containing peptides (DAACPs). researchgate.net

Enzymatic Hydrolysis and Biocatalytic Investigations Involving Boc D Ala Onp

Substrate Specificity Profiling of Proteases and Esterases

Boc-D-Ala-ONp has been instrumental in elucidating the substrate preferences of a range of enzymes, contributing to a deeper understanding of their catalytic mechanisms.

Hydrolytic Activity and Substrate Preference with Human Cytomegalovirus (HCMV) Protease

Research into the Human Cytomegalovirus (HCMV) protease, a serine protease essential for viral replication, has utilized p-nitrophenol (ONp) esters to probe its esterase activity. acs.orgnih.gov A stable mutant of the HCMV protease, A143T/A144T, was evaluated with a panel of Boc-Xaa-ONp substrates, where Xaa represents different amino acid residues. acs.orgnih.govresearchgate.netresearchgate.netacs.org

The protease demonstrated a clear preference for Boc-L-Ala-ONp, exhibiting the highest specific activity of 190 nmol/min/mg of protein. acs.orgnih.gov This activity was nearly five times greater than that observed for Boc-L-Gly-ONp and Boc-L-Phe-ONp. acs.orgnih.gov In contrast, substrates with bulkier side chains at the Xaa position, such as Boc-L-Ile-ONp, Boc-L-Leu-ONp, and Boc-L-Val-ONp, as well as Boc-L-Gln-ONp, were not hydrolyzed by the HCMV protease under the experimental conditions. acs.orgnih.gov This highlights the enzyme's specificity for smaller amino acid residues at the P1 position of ester substrates.

Characterization of Alcalase® Activity Using this compound as a Substrate

Alcalase®, a commercial protease preparation from Bacillus licheniformis, has been widely studied for its hydrolytic capabilities. nih.govresearchgate.netufc.br The enzymatic activity of both native and immobilized Alcalase is often determined spectrophotometrically by monitoring the hydrolysis of Boc-L-alanine-4-nitrophenyl ester (Boc-Ala-ONP), which releases the chromophore 4-nitrophenol (B140041). nih.govufc.br

Studies have investigated the activity of Alcalase immobilized on various supports. For instance, when immobilized on glyoxyl 4% CL agarose (B213101) beads, the preparation retained approximately 50% of its activity towards Boc-L-alanine 4-nitrophenyl ester. researchgate.net Similarly, research on Alcalase immobilized on chitosan (B1678972) has utilized Boc-Ala-Onp (NPA) to assess activity. ufc.br The hydrolysis of a 100 mM NPA solution is typically conducted at pH 7 and 25°C, with product formation quantified at 405 nm. ufc.brnih.govfrontiersin.org One unit of NPA activity (UNPA) is defined as the amount of enzyme that hydrolyzes 1 μmol of the substrate per minute under these conditions. ufc.brnih.govfrontiersin.org

In one study, Alcalase immobilized on glutaraldehyde-activated chitosan (GLU-Chi) exhibited the highest activity (35.6 UNPA/g) with Boc-L-alanine p-nitrophenyl-ester (NPA) as the substrate. ufc.br The activity of immobilized Alcalase has also been measured in a ceramic capillary membrane reactor system, where the conversion of Boc-Ala-ONP to 4-nitrophenol is monitored. nih.gov

Investigations with Other Enzymes (e.g., Proteinase 3, α-Lytic Protease, Pleurotus ostreatus Proteinase)

This compound and its L-enantiomer have been employed to characterize the activity of several other proteases.

Proteinase 3 (PR3): This serine protease, found in neutrophils, has been studied using Boc-Ala-ONp as a substrate. atsjournals.orgfau.deatsjournals.orgaai.orgnih.gov The enzymatic activity of PR3 can be quantified by monitoring the hydrolysis of Boc-Ala-ONp. aai.org Studies have shown that the rate of hydrolysis is dependent on the substrate concentration. fau.de Furthermore, the interaction of PR3 with lipid membranes has been shown to increase its catalytic activity towards Boc-Ala-ONp. atsjournals.org The cleavage of Boc-Ala-ONp by PR3 has also been used to investigate the inhibitory effects of various compounds, such as Pefabloc SC and α1-antitrypsin. aai.org

α-Lytic Protease : While specific studies focusing solely on the hydrolysis of this compound by α-Lytic Protease were not predominant in the provided context, the general use of similar p-nitrophenyl ester substrates for this enzyme is a common practice in enzymology to probe its P1 site specificity.

Pleurotus ostreatus Proteinase : A serine proteinase (ProA) purified from the fruiting bodies of the mushroom Pleurotus ostreatus was characterized using various Z-amino acid-ONp substrates. tandfonline.com While this compound was not specifically mentioned, the study demonstrated the enzyme's preference for hydrophobic amino acids with bulky side chains, with the highest activity observed for Z-Phe-ONp. tandfonline.com The relative initial velocities for the hydrolysis of Z-amino acid ONp's were in the order of phenylalanine > tyrosine > leucine (B10760876) > glycine (B1666218). tandfonline.com

Kinetic Characterization of Enzymatic Reaction Pathways

The use of this compound extends to the detailed kinetic analysis of enzyme-catalyzed reactions, providing insights into their efficiency and mechanisms.

Determination of Michaelis-Menten Parameters (KM, kcat, kcat/KM)

The kinetic parameters of enzymatic reactions involving this compound and its L-isomer are crucial for understanding enzyme efficiency.

Human Cytomegalovirus (HCMV) Protease: The hydrolysis of Boc-L-Ala-ONp by the HCMV A143T/A144T protease mutant followed Michaelis-Menten kinetics. acs.orgnih.gov The Michaelis constant (KM) was determined to be 163 μM, and the catalytic rate constant (kcat) was 0.397 s⁻¹. acs.orgnih.gov This resulted in a catalytic efficiency (kcat/KM) that was comparable to that of a fluorogenic tetrapeptide substrate derived from the protease's natural substrates, even though the affinity for Boc-L-Ala-ONp was about 10-fold lower. acs.orgnih.gov Notably, the turnover rate (kcat) for Boc-L-Ala-ONp was approximately 10-fold faster than that of the peptide substrate. acs.orgnih.gov

Proteinase 3 (PR3): While specific KM and kcat values for this compound with Proteinase 3 were not detailed in the provided search results, studies have used this substrate for kinetic analyses, including inhibition studies where kinetic constants are determined. atsjournals.orgatsjournals.org For instance, kinetic constants for the inhibition of PR3 by elafin were measured using Boc-Ala-ONp as the substrate. atsjournals.orgatsjournals.org

Other Enzymes: A photo-switchable peptide fibril esterase, t-APhe A6H8, demonstrated enantioselectivity, being more active towards Boc-L-Ala-ONp than this compound. universiteitleiden.nlresearchgate.netresearchgate.net The kinetic constants for the hydrolysis of Boc-L-Ala-ONp by this artificial enzyme were determined using a Lineweaver-Burk plot, yielding a KM of 1.23 ± 0.11 mM, a kcat of 2.90 ± 0.2 × 10⁻⁴ s⁻¹, and a kcat/KM of 0.235 ± 0.013 M⁻¹·s⁻¹. universiteitleiden.nl

Assessment of Hydrolysis Rates and Catalytic Activity under Varied Conditions

The rate of this compound hydrolysis is influenced by various experimental conditions, providing a means to probe enzyme behavior.

Human Cytomegalovirus (HCMV) Protease: The hydrolysis of Boc-L-Ala-ONp by the HCMV protease mutant was found to be concentration-dependent. acs.orgnih.gov The enzymatic activity was assayed in 50 mM Tris buffer at pH 7.4. acs.orgnih.gov

Alcalase®: The activity of Alcalase® towards Boc-Ala-Onp has been evaluated under different conditions. For instance, the hydrolysis is typically conducted at pH 7 and 25°C in a sodium phosphate (B84403) buffer containing 20% ethanol. ufc.brnih.govfrontiersin.org The activity of immobilized Alcalase has been shown to be influenced by the immobilization support and conditions. researchgate.netufc.br

Proteinase 3 (PR3): The catalytic activity of PR3 towards Boc-Ala-ONp is affected by its environment. Binding of PR3 to phospholipid membranes leads to an increase in its catalytic activity. atsjournals.org The hydrolysis reaction with free and membrane-associated PR3 has been shown to reach a steady state within 15 minutes at ambient temperature with substrate concentrations between 0.1 and 0.5 mM. fau.de The enzymatic activity of PR3 is also sensitive to inhibitors; for example, its activity against Boc-Ala-ONp is inhibited by Pefabloc SC and α1-antitrypsin. aai.org Kinetic assays have been performed in various media, including Dulbecco's phosphate-buffered saline (DPBS) containing 1% methanol (B129727) or 10% DMSO, with or without 0.1% Triton X-100, demonstrating that the reaction conditions significantly impact the kinetic constants. atsjournals.orgatsjournals.org

Data Tables

Table 1: Michaelis-Menten Parameters for the Hydrolysis of Boc-Ala-ONp by Various Enzymes

| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Source |

| HCMV Protease (A143T/A144T) | Boc-L-Ala-ONp | 163 | 0.397 | ~2435 | acs.orgnih.gov |

| t-APhe A6H8 Fibril Esterase | Boc-L-Ala-ONp | 1230 | 0.00029 | 0.235 | universiteitleiden.nl |

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| This compound | N-tert-Butoxycarbonyl-D-alanine 4-nitrophenyl ester |

| Boc-L-Ala-ONp | N-tert-Butoxycarbonyl-L-alanine 4-nitrophenyl ester |

| 4-nitrophenol | 4-Nitrophenol |

| Boc-L-Gly-ONp | N-tert-Butoxycarbonyl-L-glycine 4-nitrophenyl ester |

| Boc-L-Phe-ONp | N-tert-Butoxycarbonyl-L-phenylalanine 4-nitrophenyl ester |

| Boc-L-Ile-ONp | N-tert-Butoxycarbonyl-L-isoleucine 4-nitrophenyl ester |

| Boc-L-Leu-ONp | N-tert-Butoxycarbonyl-L-leucine 4-nitrophenyl ester |

| Boc-L-Val-ONp | N-tert-Butoxycarbonyl-L-valine 4-nitrophenyl ester |

| Boc-L-Gln-ONp | N-tert-Butoxycarbonyl-L-glutamine 4-nitrophenyl ester |

| Z-Phe-ONp | N-Benzyloxycarbonyl-L-phenylalanine 4-nitrophenyl ester |

| Z-Tyr-ONp | N-Benzyloxycarbonyl-L-tyrosine 4-nitrophenyl ester |

| Z-Leu-ONp | N-Benzyloxycarbonyl-L-leucine 4-nitrophenyl ester |

| Z-Gly-ONp | N-Benzyloxycarbonyl-L-glycine 4-nitrophenyl ester |

| Pefabloc SC | 4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride |

| α1-antitrypsin | Alpha-1-antitrypsin |

| DPBS | Dulbecco's Phosphate-Buffered Saline |

| DMSO | Dimethyl sulfoxide |

| Triton X-100 | Polyethylene (B3416737) glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether |

| Ac-L-Gln-L-Ala-GCV | Acetyl-L-glutaminyl-L-alaninyl-ganciclovir |

| Ganciclovir | 9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine |

| N-Ac-Tbg-Tbg-Asn(NMe₂)-Ala-AMC | N-Acetyl-tert-butylglycyl-tert-butylglycyl-N,N-dimethylasparaginyl-alanyl-7-amino-4-methylcoumarin |

| Boc-Ala-Pro-Nva-SBzl(Cl) | N-tert-Butoxycarbonyl-alanyl-prolyl-norvaline thiobenzyl ester (chloro-substituted) |

| MeO-Suc-Ala-Ala-Pro-pNA | Methoxysuccinyl-alanyl-alanyl-prolyl-p-nitroanilide |

| S-2484 | Pyroglutamyl-glycyl-arginine-p-nitroanilide |

| N,N'-diacetyl-L-lysyl-D-alanyl-D-lactate | N,N'-Diacetyl-L-lysyl-D-alanyl-D-lactate |

| Boc-Lys(Boc)-Onp | Nα,Nε-Di-tert-butoxycarbonyl-L-lysine 4-nitrophenyl ester |

| Boc-Arg(Boc)₂-OH | Nα,Nω,Nω'-Tri-tert-butoxycarbonyl-L-arginine |

| Boc-D-2,3-diaminopropionic acid | N-tert-Butoxycarbonyl-D-2,3-diaminopropionic acid |

| Boc-PEG8-Boc | Bis-tert-butoxycarbonyl-octaethylene glycol |

| Boc-PEG1-Boc | Bis-tert-butoxycarbonyl-ethylene glycol |

| Boc-Tyr(Boc)-OH | N,O-Bis-tert-butoxycarbonyl-L-tyrosine |

| Boc-His(Boc)-OH | Nα,Nτ-Bis-tert-butoxycarbonyl-L-histidine |

| Boc-LRR-AMC | N-tert-Butoxycarbonyl-leucyl-arginyl-arginyl-7-amino-4-methylcoumarin |

| Boc-D-Trp(For)-OH | N-tert-Butoxycarbonyl-N-formyl-D-tryptophan |

| Boc-D-Ala-NH₂ | N-tert-Butoxycarbonyl-D-alanine amide |

| Boc-D-Glu(OBzl)-OSu | N-tert-Butoxycarbonyl-D-glutamic acid γ-benzyl ester N-hydroxysuccinimide ester |

| Boc-D-Arg(Tos)-OH | N-tert-Butoxycarbonyl-Nω-tosyl-D-arginine |

| Boc-D-Lys(Z)-OH | Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine |

| Z-Ala-Ala-Leu-4NA | N-Benzyloxycarbonyl-alanyl-alanyl-leucine-4-nitroanilide |

| Boc-Ala-Ala-Phe-4NA | N-tert-Butoxycarbonyl-alanyl-alanyl-phenylalanine-4-nitroanilide |

| Suc-Ala-Ala-Pro-Leu-4NA | Succinyl-alanyl-alanyl-prolyl-leucine-4-nitroanilide |

| Suc-Ala-Ala-Pro-Phe-4NA | Succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide |

| Suc-Gly-Gly-Phe-4NA | Succinyl-glycyl-glycyl-phenylalanine-4-nitroanilide |

| Z-Gly-Gly-Phe-4NA | N-Benzyloxycarbonyl-glycyl-glycyl-phenylalanine-4-nitroanilide |

| Z-Pro-ONp | N-Benzyloxycarbonyl-L-proline 4-nitrophenyl ester |

| Boc-Ala-Ala-Nva-SBzl | N-tert-Butoxycarbonyl-alanyl-alanyl-norvaline thiobenzyl ester |

| 7-amino-4-chloro-3-(2-bromoethoxy)isocoumarin | 7-Amino-4-chloro-3-(2-bromoethoxy)isocoumarin |

| 3,4-dichloroisocoumarin | 3,4-Dichloroisocoumarin |

| Boc-Xaa-ONp | N-tert-Butoxycarbonyl-X-amino acid 4-nitrophenyl ester |

| Boc-L-Gly-L-Gly-ONp | N-tert-Butoxycarbonyl-glycyl-glycine 4-nitrophenyl ester |

| Ahx-PYFA-pNA | 6-Aminohexanoyl-prolyl-tyrosyl-phenylalanyl-alanyl-p-nitroanilide |

| For-Ala-Ala-Pro-Abu-SBzl | Formyl-alanyl-alanyl-prolyl-aminobutyryl-thiobenzyl ester |

| Abz-Tyr-Tyr-Abu-ANB-NH₂ | 2-Aminobenzoyl-tyrosyl-tyrosyl-aminobutyryl-4-amino-3-nitrobenzoic acid amide |

| 5-TAMRA-VADnVADYQ-diaminopropionyl fluorescein | 5-Carboxytetramethylrhodamine-valyl-alanyl-aspartyl-norvalyl-alanyl-aspartyl-tyrosyl-glutaminyl-diaminopropionyl fluorescein |

| Boc-Glu(OBzl)-ONp | N-α-tert-Butoxycarbonyl-L-glutamic acid γ-benzyl ester α-4-nitrophenyl ester |

| Boc-Tyr(Bzl)-OBzl | N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine benzyl (B1604629) ester |

| Boc-L-Phe-ONp | N-tert-Butoxycarbonyl-L-phenylalanine 4-nitrophenyl ester |

Impact of Environmental Factors on Enzymatic Activity (e.g., pH, temperature, solvent composition)

The catalytic efficiency of enzymes in the hydrolysis of Boc-Ala-ONp enantiomers is highly dependent on environmental parameters such as pH, temperature, and the composition of the solvent system.

The pH of the reaction medium is a critical factor. For instance, the synthetic peptide fibril esterase A6H8 demonstrates catalytic activity in phosphate buffer at both pH 6.0 and 6.5. universiteitleiden.nlresearchgate.net Studies on Alcalase, a protease from Bacillus licheniformis, have been conducted at a neutral pH of 7.0 in sodium phosphate buffer, as well as at more alkaline conditions of pH 10. frontiersin.orgufc.br Further investigations have explored the stability of Alcalase at both pH 7.0 and a more acidic pH of 5.0. frontiersin.org Similarly, the activity of Flavourzyme has been assessed in 50 mM sodium phosphate buffer at pH 7. acs.org For the Human Cytomegalovirus (HCMV) protease mutant, hydrolysis reactions were carried out in phosphate buffer at a physiological pH of 7.4. acs.org The stability of immobilized Alcalase has been shown to be highest when the immobilization process is performed at pH 9. researchgate.netresearchgate.net

Temperature is another key variable. Reactions involving the A6H8 fibril esterase and Alcalase have been reported at a standard temperature of 25°C. universiteitleiden.nlresearchgate.netfrontiersin.orgufc.br The HCMV protease mutant was assayed at 30°C. acs.org Thermal stability studies are often conducted at elevated temperatures; for example, immobilized Flavourzyme and Alcalase preparations were incubated at 55°C to assess their stability over time. frontiersin.orgacs.org In one study, an immobilized Alcalase-glyoxyl derivative showed a half-life of approximately 23 hours at pH 8.0 and 63°C. researchgate.net

The solvent composition, particularly the presence of organic co-solvents, also modulates enzyme activity. The hydrolysis of Boc-Ala-ONp by Alcalase and Flavourzyme is often conducted in a buffer system containing 20% ethanol, with the substrate prepared in acetonitrile (B52724). frontiersin.orgufc.bracs.org This indicates that these enzymes can tolerate certain amounts of organic solvents, which are often necessary to dissolve hydrophobic substrates like p-nitrophenyl esters.

| Enzyme/Catalyst | Substrate | pH | Temperature (°C) | Solvent/Buffer System | Source |

|---|---|---|---|---|---|

| A6H8 Fibril Esterase | Boc-L/D-Ala-ONp | 6.5 | 25 | 50 mM Phosphate Buffer | universiteitleiden.nlresearchgate.net |

| Alcalase | Boc-Ala-ONp | 7.0 | 25 | 50 mM Sodium Phosphate Buffer, 20% Ethanol | frontiersin.orgufc.br |

| Alcalase (Immobilized) | Boc-Ala-ONp | 8.0 | 63 | Not Specified | researchgate.net |

| Flavourzyme | Boc-L-Ala-ONp | 7.0 | 25 (Assay), 55 (Stability) | 50 mM Sodium Phosphate Buffer, 20% Ethanol | acs.org |

| HCMV Protease Mutant | Boc-L-Ala-ONp | 7.4 | 30 | 100 mM Phosphate Buffer, 0.5 M Na2SO4, 10% Glycerol | acs.orgacs.org |

Stereochemical Recognition and Enantioselectivity in Biocatalysis

Stereochemical recognition is a hallmark of many biocatalytic processes. The ability of enzymes and synthetic catalysts to differentiate between the D- and L-enantiomers of Boc-Ala-ONp is a subject of significant research, highlighting the potential for creating enantiopure compounds.

Synthetic catalysts designed to mimic natural enzymes have shown promise in enantioselective reactions. A notable example is the photo-switchable peptide fibril esterase, A6H8, which is composed of all L-amino acids. universiteitleiden.nl This synthetic esterase exhibits significant enantioselectivity in the hydrolysis of Boc-Ala-ONp. universiteitleiden.nl

In experiments conducted at pH 6.5 and 25°C, the trans-isomer of the A6H8 catalyst (t-APhe A6H8) was found to be substantially more active toward the L-enantiomer, Boc-L-Ala-ONp, compared to the D-enantiomer, this compound. universiteitleiden.nlresearchgate.net Kinetic analysis revealed a more than four-fold initial rate difference in favor of the L-substrate. universiteitleiden.nl This level of selectivity corresponds to an enantiomeric excess greater than 60% during the hydrolysis of racemic mixtures. universiteitleiden.nl The kinetic parameters for the hydrolysis of Boc-L-Ala-ONp by t-APhe A6H8 were determined, further quantifying its catalytic efficiency. universiteitleiden.nl

| Catalyst | Substrate | Parameter | Value | Source |

|---|---|---|---|---|

| t-APhe A6H8 | Boc-L-Ala-ONp | K_M | 1.23 ± 0.11 mM | universiteitleiden.nl |

| k_cat | 2.90 ± 0.2 x 10⁻⁴ s⁻¹ | universiteitleiden.nl | ||

| k_cat/K_M | 0.235 ± 0.013 M⁻¹s⁻¹ | universiteitleiden.nl | ||

| t-APhe A6H8 | Boc-L-Ala-ONp vs this compound | Initial Rate Difference | > 4-fold (L vs D) | universiteitleiden.nl |

Natural proteases also exhibit varying degrees of stereoselectivity. The esterase activity of a mutant Human Cytomegalovirus (HCMV) protease was evaluated using a panel of Boc-Xaa-ONp substrates. acs.orgacs.org The protease displayed a clear preference for Boc-L-Ala-ONp, with a specific activity of 190 nmol/min/mg protein, which was nearly five-fold higher than for other substrates like Boc-L-Gly-ONp and Boc-L-Phe-ONp. acs.org This demonstrates the protease's ability to recognize and preferentially hydrolyze the L-alanine ester. However, it was also noted that for a different substrate, Ac-Ala-GCV, the HCMV protease showed similar hydrolysis rates for both the L- and D-isomers, suggesting that stereoselectivity can be highly substrate-dependent. acs.org

Other studies using non-chiral copper complexes equipped with bis(β-cyclodextrin)s as hydrolase models have also demonstrated a general preference for the hydrolysis of L-isomers of amino acid esters, including Boc-Ala-ONp. researchgate.net

Enantioselective Hydrolysis by Synthetic Peptide Fibril Esterases (e.g., A6H8)

Enzyme Immobilization and Bioreactor Applications

Immobilizing enzymes on solid supports is a key strategy for enhancing their stability, facilitating their recovery and reuse, and enabling their use in continuous industrial processes.

The activity of immobilized enzymes is a critical parameter for evaluating the success of an immobilization technique. Various supports have been used for enzymes active on Boc-Ala-ONp.

Alcalase has been immobilized on chitosan activated with agents like glutaraldehyde (B144438) (GLU-Chi), which showed high activity (35.6 UNPA/g) with the small substrate N-Boc-L-alanine p-nitrophenyl-ester (NPA). ufc.br It has also been immobilized on glyoxyl-agarose supports; one highly stable derivative retained approximately 54% of the soluble enzyme's activity towards Boc-Ala-ONp. researchgate.net Another study involving Flavourzyme immobilized on glyoxyl-agarose showed that the enzyme preserved 49% of its activity towards NPA after 30 minutes of immobilization at room temperature. acs.org

A different approach involves immobilizing Alcalase on pulverized ceramic capillary membranes. nih.gov In one experiment, the native Alcalase had a calculated activity of 82.31 ± 1.41 U/mL, while the immobilized form showed a slightly lower activity of 78.36 ± 1.18 U/mL, indicating a high retention of activity upon immobilization. nih.gov Cross-linked enzyme aggregates (CLEAs) represent another immobilization method, and their stability has been tested at various temperatures and pH levels. frontiersin.org

| Enzyme | Immobilization Support/Method | Activity Metric | Result | Source |

|---|---|---|---|---|

| Alcalase | Glutaraldehyde-activated Chitosan (GLU-Chi) | Specific Activity | 35.6 UNPA/g | ufc.br |

| Alcalase | Glyoxyl Agarose | Activity Retention | ~54% of soluble enzyme | researchgate.net |

| Flavourzyme | Glyoxyl Agarose | Activity Preservation | 49% after 30 min | acs.org |

| Alcalase | Ceramic Capillary Membrane (pulverized) | Specific Activity | 78.36 ± 1.18 U/mL (vs. 82.31 for native) | nih.gov |

The development of bioreactors with immobilized enzymes allows for continuous processing, which can improve efficiency and reduce costs compared to batch processes. researchgate.net A versatile ceramic capillary membrane reactor system has been developed for the continuous enzymatic hydrolysis of various substrates. nih.gov

In this system, an enzyme such as Alcalase is covalently immobilized on the surface of a ceramic capillary membrane. nih.gov The substrate solution flows through the membrane pores, where it comes into contact with the immobilized enzyme, leading to hydrolysis. nih.gov This setup facilitates the continuous production of hydrolysates while retaining the enzyme within the reactor, preventing batch-to-batch variability and simplifying downstream purification. nih.gov Such continuous systems have been proposed for applications ranging from the hydrolysis of food proteins to generate bioactive peptides to the production of pharmaceutical components. nih.gov The use of nanofibrous membranes in enzyme-immobilized bioreactors has also been explored for the continuous hydrolysis of other p-nitrophenyl esters, demonstrating the broad applicability of this technology. bmbreports.org

Role in Biomimetic Chemistry and Artificial Catalysis

Molecularly Imprinted Polymers (MIPs) for Ester Hydrolysis

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have bespoke recognition sites for a specific target molecule. gjpb.desemanticscholar.org This "molecular memory" is created by polymerizing functional and cross-linking monomers in the presence of a template molecule. semanticscholar.orgrsc.org Subsequent removal of the template leaves cavities that are complementary in size, shape, and chemical functionality to the target, enabling the MIP to act as a selective artificial receptor or catalyst. gjpb.dersc.org

The creation of MIPs with catalytic activity for ester hydrolysis, including that of substrates like Boc-D-ala-onp, relies on rational design principles that mimic the active sites of natural hydrolytic enzymes, such as chymotrypsin (B1334515). illinois.edu The core components of the design are the template, functional monomers, and the cross-linking polymer matrix.

Template Selection: To create a catalytic site, the template is often a transition state analog (TSA) of the hydrolysis reaction. illinois.edukoreascience.kr For the hydrolysis of this compound, a phosphonate (B1237965) analog, which mimics the tetrahedral intermediate of the ester hydrolysis, could be employed as the template. This approach ensures that the resulting cavity not only recognizes the substrate but also stabilizes the high-energy transition state, thereby lowering the activation energy of the reaction. illinois.edukoreascience.kr

Functional Monomers: Functional monomers are chosen to provide the necessary chemical groups for binding the template and for subsequent catalysis. These monomers are positioned around the template through non-covalent interactions (e.g., hydrogen bonding, ionic interactions) or reversible covalent bonds. semanticscholar.org To mimic the catalytic triad (B1167595) (serine, histidine, aspartic acid) of serine proteases, monomers containing imidazole (B134444), carboxyl, and hydroxyl groups are often used. illinois.edu For instance, methacrylic acid can provide a carboxyl group, while vinylimidazole can supply the catalytic imidazole moiety. illinois.edu The strong ionic interaction between a basic functional group, such as an amidine, and a phosphonate TSA template can be particularly effective in creating a stable pre-polymerization complex and a highly specific catalytic site. koreascience.kr

Polymer Architecture: The polymer matrix is formed by co-polymerizing the functional monomer-template complex with a high percentage of a cross-linking monomer, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or divinylbenzene (B73037) (DVB). semanticscholar.orgillinois.edu This creates a rigid, macroporous polymer with permanent cavities. semanticscholar.org The architecture is designed to be robust and stable under conditions that might denature natural enzymes, while ensuring the precise spatial arrangement of the functional groups required for catalytic activity and substrate specificity. gjpb.deillinois.edu

The table below summarizes the key components and their functions in designing a catalytic MIP for ester hydrolysis.

| Component | Example Material | Role in Design |

| Template | Phosphonate transition state analog | Dictates the shape and electronic complementarity of the catalytic cavity. |

| Functional Monomer | Methacrylic acid, Vinylimidazole | Provides essential chemical groups (e.g., carboxyl, imidazole) for binding and catalysis. |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Creates a rigid, porous polymer network that preserves the integrity of the imprinted sites. |

| Porogenic Solvent | Toluene, Chloroform | Controls the morphology of the polymer, ensuring accessibility of the catalytic sites. |

A primary goal of creating catalytic MIPs is to achieve significant rate enhancements over the uncatalyzed reaction and to exhibit substrate selectivity, particularly enantioselectivity. The performance of these polymers is evaluated by studying the kinetics of the hydrolysis of chiral substrates like this compound and its L-enantiomer.

Research on analogous systems provides insight into the expected performance. For example, MIPs designed to mimic chymotrypsin were tested for the hydrolysis of D- and L-(N-t-butoxycarbonyl)phenylalanine p-nitrophenyl esters (Boc-Phe-ONP). illinois.edu In one study, a chiral phosphonate analog of D-phenylalanine was used as the template. The resulting MIP demonstrated a 10-fold rate enhancement for the hydrolysis of Boc-D-PheONP compared to the reaction in solution. illinois.edu Crucially, this polymer also exhibited enantioselectivity, with a 1.85-fold preference for the hydrolysis of the D-isomer over the L-isomer. illinois.edu Control polymers, synthesized without the specific template or with randomized functional groups, showed significantly lower activity and a complete loss of enantioselectivity. illinois.edu

Another study using a racemic TSA template and L-histidine as the functional monomer reported varying levels of rate enhancement and enantioselectivity depending on the polymer composition. illinois.edu The most successful polymers in this series showed a preference for the L-isomer over the D-isomer by a factor of up to 2.54, with catalytic rate enhancements reaching 28.8. illinois.edu These findings underscore the principle that a precisely organized catalytic cavity, created through molecular imprinting, is responsible for both rate acceleration and stereochemical discrimination.

The table below presents illustrative data on the catalytic performance of MIPs from studies on similar substrates.

| Catalyst System | Substrate | Rate Enhancement (vs. uncatalyzed) | Enantioselectivity (D/L or L/D ratio) |

| MIP with D-Phe-TSA template | Boc-D-Phe-ONP | 10-fold | 1.85 (D-preferred) |

| MIP with racemic TSA template | Z-Leu-ONP | 3.41 to 28.8-fold | 1.15 to 2.54 (L-preferred) |

Design Principles of Template and Polymer Architecture for Specificity

Photo-Switchable Peptide Fibril Esterases as Controlled Catalytic Systems

A different approach to biomimetic catalysis involves the self-assembly of short peptides into ordered nanostructures, such as fibrils, that possess catalytic activity. universiteitleiden.nlresearchgate.net The compound this compound has been instrumental in demonstrating how this catalytic activity can be controlled externally. By incorporating a photo-responsive amino acid, such as one containing an azobenzene (B91143) group, into the peptide sequence, the assembly and disassembly of the catalytic fibrils can be manipulated with light, creating a switchable catalytic system. universiteitleiden.nlnih.gov

The ability to turn catalytic activity "on" and "off" on demand is a significant challenge in the design of artificial enzymes. nih.govresearchgate.net A system utilizing peptide fibrils has achieved this control through light irradiation. universiteitleiden.nlresearchgate.net In a key study, an amphiphilic peptide containing a catalytic histidine residue and a photo-switchable azobenzene-based amino acid (APhe) was designed. universiteitleiden.nl

"On" State: In the dark or under visible light, the azobenzene group exists in its stable trans isomer. This configuration promotes the self-assembly of the peptides into long, ordered β-sheet-rich fibrils. universiteitleiden.nlresearchgate.net These fibrillar assemblies are catalytically active, enhancing the rate of hydrolysis of ester substrates like this compound. universiteitleiden.nl

"Off" State: Upon irradiation with UV light (e.g., 365 nm), the azobenzene group isomerizes from trans to cis. universiteitleiden.nlresearchgate.net This change in molecular geometry disrupts the ordered packing of the peptides, leading to the disassembly of the fibrils into amorphous, disordered aggregates. universiteitleiden.nlresearchgate.net These disassembled aggregates are significantly less catalytically active, effectively switching the catalysis "off". universiteitleiden.nl

This process is reversible. Subsequent irradiation with visible light (e.g., 470 nm) converts the azobenzene back to the trans isomer, triggering the reassembly of the fibrils and restoring the esterase activity. universiteitleiden.nlnih.gov This cycle of activation and deactivation can be repeated multiple times, demonstrating precise temporal control over the catalytic process. universiteitleiden.nlresearchgate.net

The catalytic activity of the peptide fibrils is intrinsically linked to their assembled structure. universiteitleiden.nlresearchgate.net The hydrolysis of this compound by these systems provides insight into the mechanism of this assembly-dependent catalysis. The enhancement in catalytic rate within the fibril is attributed to several factors that mimic natural enzymes.

The self-assembly process brings multiple catalytic histidine residues into close proximity within the fibril's hydrophobic microenvironment. researchgate.net This clustering of catalytic groups can lead to a cooperative effect, enhancing their hydrolytic efficiency. researchgate.netresearchgate.net The fibril structure provides a shallow interface that can interact with the substrate. universiteitleiden.nl

Although these systems are constructed from L-amino acids, they can exhibit enantioselectivity. Studies using both Boc-L-Ala-ONp and this compound as substrates revealed that the fibrillar assemblies (trans-APhe state) were significantly more active toward the L-enantiomer. universiteitleiden.nl However, they still catalyzed the hydrolysis of the D-enantiomer, this compound, at a rate considerably higher than the background hydrolysis and the rate observed with the disassembled cis-APhe aggregates. universiteitleiden.nlresearchgate.net The light-induced disassembly to the less active state reduces the hydrolysis rate for both enantiomers. universiteitleiden.nl This demonstrates that the organized, fibrillar architecture is crucial for creating a stereoselective catalytic environment, and that this environment can be reversibly destroyed and reformed using light. universiteitleiden.nlresearchgate.net

The kinetic parameters for the hydrolysis of the preferred L-enantiomer by the active fibril assembly (t-APhe A6H8) were determined, yielding a KM of 1.23 mM and a kcat of 2.90 x 10-4 s-1. universiteitleiden.nl The table below illustrates the switchable and enantioselective nature of the system.

| Catalytic System State | Substrate | Relative Catalytic Activity | Control Mechanism |

| Assembled Fibrils (trans-APhe) | Boc-L-Ala-ONp | High | Visible Light / Dark |

| Assembled Fibrils (trans-APhe) | This compound | Moderate | Visible Light / Dark |

| Disassembled Aggregates (cis-APhe) | Boc-L-Ala-ONp | Low | UV Light |

| Disassembled Aggregates (cis-APhe) | This compound | Very Low | UV Light |

Mechanistic Investigations of Boc D Ala Onp Reactivity and Interactions

Fundamental Cleavage Mechanisms of 4-Nitrophenyl Esters

The utility of Boc-D-Ala-ONp in synthesis stems from the reactivity of the 4-nitrophenyl (ONp) ester group. The cleavage of this ester, typically through aminolysis (reaction with an amine) or hydrolysis (reaction with water), follows a well-established nucleophilic acyl substitution pathway.

The core mechanism involves a nucleophilic attack on the electrophilic carbonyl carbon of the ester. semanticscholar.org This attack leads to the formation of a transient, high-energy tetrahedral intermediate. semanticscholar.org In this intermediate, the original trigonal planar geometry of the carbonyl carbon is transformed into a tetrahedral geometry.

For peptide synthesis, the nucleophile is the amino group of another amino acid or peptide. The reaction results in the formation of a new amide (peptide) bond and the release of 4-nitrophenol (B140041). The release of the 4-nitrophenolate (B89219) ion, which is bright yellow, provides a convenient method for monitoring the reaction's progress spectrophotometrically. semanticscholar.org

The general mechanism can be summarized in two principal steps:

Nucleophilic Addition: The nucleophile (e.g., an amine, R'-NH₂) attacks the carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, reforming the C=O double bond and cleaving the C-O bond to the 4-nitrophenyl group, which departs as the 4-nitrophenoxide anion.

Factors Influencing Reactivity and Efficiency in Peptide Bond Formation

The rate and success of peptide bond formation using this compound are not intrinsic properties of the molecule alone but are highly dependent on several external and internal factors. These include the nature of the reacting amine, the solvent system, and the presence of catalysts.

Nature of the Nucleophile (Amine): The basicity and steric hindrance of the incoming amine (the N-terminal of a peptide or amino acid ester) significantly affect the reaction rate. More basic amines are generally more nucleophilic and react faster. However, steric bulk around the amino group can impede its approach to the ester's carbonyl carbon, slowing the reaction.

Solvent Effects: The solvent plays a critical role in the aminolysis of 4-nitrophenyl esters, often influencing the reaction mechanism itself.

Polarity: In polar aprotic solvents like acetonitrile (B52724), the aminolysis of p-nitrophenyl esters often follows a simple rate equation that is first-order with respect to the amine. rsc.org However, in less polar solvents like diethyl ether or chlorobenzene, the reaction can become second-order with respect to the amine, suggesting that a second amine molecule participates in the reaction, likely as a general base catalyst. rsc.orgmdpi.com

Solvent Composition: In mixed solvent systems, such as DMSO-H₂O, the reactivity can change dramatically. For the alkaline hydrolysis of p-nitrophenyl acetate (B1210297), the rate constant was found to increase by over 2,800-fold when changing the medium from pure water to 80 mol % DMSO. scholaris.ca This is attributed to the destabilization of the nucleophile (OH⁻) in the ground state by the less-solvating DMSO, which significantly increases its reactivity. scholaris.ca

Catalysis: The aminolysis reaction can be accelerated by various catalysts.

General Base Catalysis: As mentioned, a second molecule of the reacting amine can act as a general base catalyst by deprotonating the zwitterionic tetrahedral intermediate, facilitating its collapse to products. mdpi.comacs.org This is particularly evident in non-polar solvents. mdpi.com

Acid Catalysis: In certain non-hydroxylic solvents like ether, carboxylic acids have been shown to catalyze the aminolysis of p-nitrophenyl esters. rsc.org

Bifunctional Catalysts: Molecules like 2-pyridone can act as bifunctional catalysts, activating both the ester and the amine through hydrogen bonding to accelerate the reaction. researchgate.net

Side Reactions: A primary concern during peptide coupling with activated esters like this compound is racemization. The activation of the carboxyl group increases the acidity of the α-proton. Abstraction of this proton can lead to the formation of an azlactone (oxazolone), which can then re-protonate to give a mixture of L- and D-isomers, thus compromising the stereochemical integrity of the final peptide. semanticscholar.org The formation of diketopiperazines is another potential side reaction, particularly when deprotecting a dipeptide attached to a resin. semanticscholar.org

The following table summarizes kinetic data for the aminolysis of p-nitrophenyl esters under various conditions, illustrating the influence of the nucleophile and solvent.

| Ester | Amine | Solvent | Rate Law | Rate Constant | Reference |

|---|---|---|---|---|---|

| p-Nitrophenyl Acetate | n-Butylamine | Diethyl Ether | k₁[Ester][Amine] + k₂[Ester][Amine]² | - | rsc.org |

| p-Nitrophenyl Acetate | n-Butylamine | Acetonitrile | k₁[Ester][Amine] | - | rsc.org |

| p-Nitrophenyl Nicotinate | Piperidine | 80% H₂O / 20% DMSO | k[Ester][Amine] | 16.2 M⁻¹s⁻¹ | koreascience.kr |

| p-Nitrophenyl Nicotinate | Morpholine | 80% H₂O / 20% DMSO | k[Ester][Amine] | 0.365 M⁻¹s⁻¹ | koreascience.kr |

| p-Nitrophenyl Acetate | OH⁻ | H₂O | k[Ester][OH⁻] | 11.6 M⁻¹s⁻¹ | scholaris.ca |

| p-Nitrophenyl Acetate | OH⁻ | 80 mol % DMSO | k[Ester][OH⁻] | 32,800 M⁻¹s⁻¹ | scholaris.ca |

Computational Chemistry Studies on Reactivity and Conformational Dynamics

Computational chemistry provides powerful tools to investigate the reaction mechanisms and dynamics of molecules like this compound at an atomic level of detail. Although studies may focus on model systems like p-nitrophenyl acetate (PNPA), the insights are directly relevant.

Reaction Pathways and Transition States: Density functional theory (DFT) calculations have been extensively used to map out the potential energy surfaces for the aminolysis of p-nitrophenyl esters. researchgate.netpnas.orgnih.gov These studies help to distinguish between different possible mechanistic pathways:

Stepwise vs. Concerted: A key question is whether the reaction proceeds through a stable tetrahedral intermediate (a stepwise mechanism) or if bond formation and bond cleavage occur simultaneously (a concerted mechanism). Computational studies have shown that the preferred pathway can depend on the solvent and the presence of catalysts. koreascience.krchemrxiv.org For example, in the gas phase or non-polar solvents, a stepwise mechanism with a zwitterionic intermediate can be high in energy, whereas in polar solvents, this intermediate is better stabilized. koreascience.kr

Catalytic vs. Non-catalytic: Calculations can model the role of a second amine molecule. The self-catalytic pathway, where an additional amine molecule facilitates proton transfer, often has a significantly lower activation energy barrier compared to the non-catalytic pathway. chemrxiv.org A computational comparison of activated esters predicted that the activation barrier for 4-nitrophenyl acetate aminolysis is considerably lower than that for less activated phenyl esters. chemrxiv.org

Electronic Effects: Computational studies have established a direct correlation between the reactivity of activated esters and the electronic properties of the carbonyl carbon. semanticscholar.org Higher hydrolytic rates were found to correlate with a higher positive charge density on the carbonyl carbon, making it more susceptible to nucleophilic attack. semanticscholar.org This reinforces the understanding of how electron-withdrawing groups in the ester's acyl or leaving group portion enhance reactivity.

Conformational Dynamics: Molecular dynamics (MD) simulations can be used to explore the conformational landscape of Boc-protected amino acids and peptides. nih.gov For a related peptide, Boc-Ala-Aib-Ala-OMe, MD simulations revealed transitions between different secondary structures, such as β-turns and γ-turns. nih.gov For this compound, such simulations could elucidate the preferred solution-phase conformations and how these conformations might influence the accessibility of the carbonyl group to an incoming nucleophile, thereby affecting its reactivity.

Advanced Applications and Emerging Research Frontiers

Design and Development of Enzyme Inhibitors and Therapeutic Agents

Boc-D-Ala-ONp serves as a valuable building block in the rational design of enzyme inhibitors and novel therapeutic agents. chemimpex.com The incorporation of a D-alanine residue is a key strategy in medicinal chemistry to enhance the stability of peptide-based drugs against degradation by common proteases, which typically recognize L-amino acids. The compound's primary role is in the synthesis and study of these more robust molecules. chemimpex.com

Its utility is particularly noted in research focused on understanding enzyme mechanisms. chemimpex.com The 4-nitrophenyl (ONp) ester is an excellent leaving group, making this compound a useful substrate for assaying the activity of certain enzymes, particularly those that can process D-amino acids or exhibit esterase activity. By monitoring the release of the yellow-colored 4-nitrophenolate (B89219) anion, researchers can quantify enzyme activity and screen for potential inhibitors. This function is critical in the early stages of drug discovery, where identifying molecules that can effectively block a target enzyme is a primary goal. chemimpex.com The compound's high purity and stability ensure that it provides reliable and reproducible results in these complex synthesis and screening projects. chemimpex.com

Prodrug Development Strategies Utilizing this compound Derivatives

The chemical characteristics of this compound make it a useful component in the design of prodrugs. chemimpex.com A prodrug is an inactive medication that, after administration, is metabolized in the body into its active pharmacological form. This strategy is often employed to improve a drug's bioavailability, for instance, by modifying its chemical properties for better absorption. chemimpex.com

Derivatives of this compound are used to create these modified therapeutic agents. The D-amino acid structure can help target specific bacterial enzymes or create peptides that resist degradation in the body, allowing the attached drug to reach its intended target. The Boc protecting group and the ONp ester provide reactive sites for chemists to build more complex prodrug molecules, facilitating the attachment of the D-alanine moiety to a parent drug. chemimpex.com

Integration in Bioconjugation Techniques